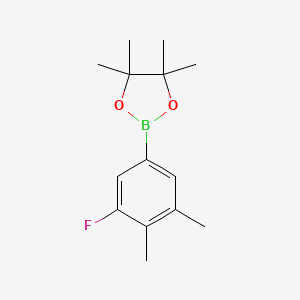

4,5-Dimethyl-3-fluorophenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-(3-fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BFO2/c1-9-7-11(8-12(16)10(9)2)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWAOYUAJFXTTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithiation of 1-Chloro-3-fluoro-4,5-dimethylbenzene

The reaction begins with the lithiation of 1-chloro-3-fluoro-4,5-dimethylbenzene using n-butyllithium (n-BuLi) in anhydrous 1,2-dimethoxyethane (DME) at cryogenic temperatures (≤−65°C) to prevent premature decomposition. The lithiated intermediate is highly sensitive to temperature, requiring precise control to avoid side reactions such as proto-deboronation or dimerization.

Key parameters :

-

Solvent: DME or tetrahydrofuran (THF)

-

Temperature: −65°C to −70°C

-

Equivalents of n-BuLi: 1.1–1.3 molar equivalents

Boronation with Trimethyl Borate

The lithiated species is treated with trimethyl borate (B(OMe)₃) at low temperatures to form the corresponding boronate complex. This step proceeds via nucleophilic attack on the electrophilic boron center, yielding a tetracoordinated boronate intermediate. Excess trimethyl borate (2–3 equivalents) ensures complete conversion.

Reaction monitoring : Gas chromatography (GC) or thin-layer chromatography (TLC) is employed to confirm boronate formation.

Acid Hydrolysis and Pinacol Esterification

The boronate intermediate is hydrolyzed under acidic conditions (e.g., HCl or H₂SO₄) to yield the free boronic acid. Subsequent esterification with pinacol (2,3-dimethyl-2,3-butanediol) in refluxing toluene or methyl isobutyl ketone (MIBK) facilitates water removal via azeotropic distillation, driving the reaction to completion.

Optimization insights :

-

Catalyst : p-Toluenesulfonic acid (PTSA) accelerates esterification.

-

Solvent : MIBK improves solubility of the boronic acid and pinacol.

-

Yield : 75–87% after crystallization or column chromatography.

Alternative Synthetic Pathways

Direct Boronic Acid Esterification

An alternative one-pot method involves direct esterification of pre-formed 4,5-dimethyl-3-fluorophenylboronic acid with pinacol. This approach bypasses the lithiation step but requires high-purity boronic acid, which is often cost-prohibitive.

Conditions :

-

Solvent: Ethyl acetate or acetonitrile

-

Temperature: 80–100°C

Comparative Analysis of Methods

The table below contrasts the two primary synthetic routes:

| Parameter | Lithiation-Boronation-Esterification | Direct Esterification |

|---|---|---|

| Starting Material Cost | Low (chloroarene precursor) | High (boronic acid) |

| Reaction Steps | 3 | 1 |

| Typical Yield | 75–87% | 60–70% |

| Purification Complexity | Moderate (crystallization) | High (chromatography) |

| Scalability | Industrial-scale feasible | Limited to small scale |

Critical Process Considerations

Solvent Selection

Temperature Control

Lithiation at −65°C minimizes side reactions, but achieving this requires specialized equipment. Pilot-scale reactors often use liquid nitrogen cooling systems.

Purification Techniques

-

Crystallization : Preferred for industrial processes due to cost-effectiveness.

-

MPLC (Medium-Pressure Liquid Chromatography) : Used in laboratory settings for high-purity batches (>99%).

Industrial-Scale Optimization

Recent patents highlight advancements in continuous-flow systems for lithiation and boronation, reducing reaction times from 12 hours to 2 hours. Additionally, in-situ FTIR monitoring enables real-time adjustment of stoichiometry, improving yields to 90% in optimized setups .

Chemical Reactions Analysis

General Information

4,5-Dimethyl-3-fluorophenylboronic acid pinacol ester, also known as 4-fluoro-3,5-dimethylphenylboronic acid pinacol ester, is an organoboron compound with the molecular formula

and a molecular weight of 250.12 g/mol. It features a boronic acid functional group connected to a pinacol ester, enhancing its stability and reactivity in various chemical reactions.

IUPAC Name: 2-(3-fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI Code: 1S/C14H20BFO2/c1-9-7-11(8-12(16)10(9)2)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3

InChI Key: AUWAOYUAJFXTTP-UHFFFAOYSA-N

Chemical Reactions

-

Suzuki-Miyaura Coupling:

-

This compound primarily participates in cross-coupling reactions, especially the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.

-

The general mechanism includes the transmetalation of the boronic ester to the palladium catalyst, followed by reductive elimination to form the coupled product.

-

-

Protodeboronation:

Reaction with Grignard Reagents

Grignard reagents (aliphatic, aromatic, heteroaromatic, vinyl, or allylic) react with 1 equivalent of pinacolborane at ambient temperature in tetrahydrofuran (THF) to afford the corresponding pinacolboronates . The initially formed dialkoxy alkylborohydride intermediate quickly eliminates hydridomagnesium bromide (HMgBr) and affords the product boronic ester in very good yield .

Palladium-Catalyzed Reactions with Boronic Esters

The Suzuki–Miyaura reaction is a widely used palladium-catalyzed cross-coupling reaction . Investigations using palladium complexes with catechol 4-fluorophenylboronic esters have been conducted to understand the role of boronic esters in the transmetalation event . Studies have also explored the behavior of aliphatic, 5-membered ring containing pinacol boronic esters .

Scientific Research Applications

Synthetic Applications

1.1 Cross-Coupling Reactions

One of the primary applications of 4,5-Dimethyl-3-fluorophenylboronic acid pinacol ester is in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds. The pinacol ester form is particularly advantageous due to its stability and ease of handling.

Table 1: Yield Data from Cross-Coupling Reactions

| Reaction Type | Aryl Halide | Boronic Ester | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | 4-Bromoaniline | This compound | 92 |

| Suzuki Coupling | 2-Chloropyridine | This compound | 87 |

| Negishi Coupling | 4-Iodotoluene | This compound | 90 |

The yields from these reactions indicate the efficacy of using this boronic ester in synthetic organic chemistry .

Medicinal Chemistry Applications

2.1 Drug Delivery Systems

Recent studies have highlighted the potential of modifying hyaluronic acid with phenylboronic acid derivatives to create reactive oxygen species (ROS)-responsive drug delivery systems. For instance, curcumin-loaded nanoparticles were developed using the pinacol ester derivative, which demonstrated enhanced cellular uptake and targeted release in inflammatory environments, such as periodontitis.

Case Study: Curcumin-Loaded Nanoparticles

- Modification: Hyaluronic acid was modified with phenylboronic acid pinacol ester.

- Drug Encapsulation: Curcumin was encapsulated within this system.

- Results: The nanoparticles exhibited rapid drug release in ROS-rich environments, significantly improving therapeutic efficacy against periodontitis .

Material Science Applications

3.1 Polymer Chemistry

The compound is also employed in polymer synthesis where it acts as a building block for creating functionalized polymers. These polymers can be tailored for specific applications in drug delivery or as sensors due to their responsive properties.

Table 2: Properties of Functionalized Polymers

| Polymer Type | Functional Group | Application Area |

|---|---|---|

| Poly(ethylene glycol) | Boronic Acid Functionalization | Drug Delivery Systems |

| Polystyrene | Fluorinated Side Chains | Sensors for Environmental Monitoring |

The incorporation of boronic esters into polymer frameworks enhances their functionality and responsiveness to environmental stimuli .

Analytical Chemistry Applications

4.1 Sensor Development

The unique properties of boronic acids allow for their use in developing chemical sensors that detect sugars and other biomolecules through reversible covalent bonding. The fluorine substituent on the aromatic ring enhances the electronic properties, making these sensors more sensitive.

Case Study: Glucose Sensors

Mechanism of Action

The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The boronic ester reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds via the formation of a palladium complex, which undergoes transmetalation and reductive elimination to form the final product .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : Fluorine at the 3-position withdraws electron density, increasing the boron center’s electrophilicity, similar to trends observed in 3-trifluoromethoxyphenylboronic acid pinacol ester .

- Solubility : Pinacol esters generally exhibit better solubility in chloroform and ketones than free boronic acids . For example, 3-chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester (solubility ~250 mg/mL in THF) outperforms phenylboronic acid in hydrocarbon solvents .

Spectroscopic and Analytical Data

NMR Characteristics :

Stability :

- Stability correlates with substituent electronegativity. Fluorinated analogs (e.g., 3-trifluoromethoxy derivatives ) exhibit enhanced shelf-life compared to hydroxylated variants .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : Electron-deficient arylboronic esters (e.g., 3,5-difluoro-4-hydroxy derivatives ) react faster with aryl halides than electron-rich analogs. The target compound’s fluorine and methyl groups likely balance reactivity and selectivity.

- Challenges : Steric bulk from methyl groups may reduce coupling efficiency, as seen in tetra-substituted pyrene boronic esters .

Biological Activity

4,5-Dimethyl-3-fluorophenylboronic acid pinacol ester is an organoboron compound characterized by its unique structure, which includes a boronic acid functional group and a pinacol ester. This compound is primarily known for its role in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is crucial in organic synthesis for forming carbon-carbon bonds. However, its biological activity has garnered interest due to its potential applications in drug design and as a bioactive agent.

- Molecular Formula : C12H15BFO2

- Molecular Weight : 250.12 g/mol

- Functional Groups : Boronic acid and pinacol ester

The biological activity of boronic acids, including this compound, is largely attributed to their ability to form reversible covalent bonds with diols. This property allows them to interact with various biological targets, such as enzymes and receptors involved in disease processes. For instance, boronic acids can inhibit proteasome activity by binding to the active site of proteasomal enzymes, which is significant in cancer therapy .

Comparative Analysis with Similar Compounds

The following table highlights some compounds structurally related to this compound along with their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Aminophenylboronic acid pinacol ester | C12H18BNO2 | Contains an amino group enhancing biological activity. |

| 4-Fluoro-2-methylphenylboronic acid pinacol ester | C13H16BFO2 | Different substitution affecting reactivity. |

| 3-Fluoro-4-(trifluoromethyl)phenylboronic acid | C13H10BClF3O2 | Trifluoromethyl group influencing electronic properties. |

| 4-Fluoro-3-methylphenylboronic acid pinacol ester | C12H17BFNO2 | Similar fluorine substitution but different methyl positioning. |

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has shown that boronic acids can modulate enzyme activities through reversible binding. For example, studies have demonstrated that certain boronates can inhibit serine proteases by binding to their active sites .

- Drug Development Applications : The synthesis of kinase inhibitors using boronic esters like this compound has been reported. These inhibitors are being explored for their potential in treating various cancers .

- Hydrogel Applications : Recent advancements have utilized boronate esters in the development of hydrogels for biomedical applications, showcasing their versatility beyond traditional organic synthesis .

Q & A

Q. What are the recommended storage conditions for 4,5-dimethyl-3-fluorophenylboronic acid pinacol ester to ensure stability?

Methodological Answer: To maintain stability, store the compound in a tightly sealed, moisture-proof container under refrigeration (2–8°C) in a dry, well-ventilated environment . Avoid exposure to humidity, heat, or light, as boronic esters are prone to hydrolysis under acidic or aqueous conditions. This aligns with safety protocols for structurally similar pinacol boronic esters, which emphasize inert storage to prevent decomposition .

Q. What analytical methods are commonly used to assess the purity of this compound?

Methodological Answer: Purity is typically assessed via:

- Gas Chromatography (GC): For volatile impurities (>97% purity threshold as per industry standards) .

- High-Performance Liquid Chromatography (HPLC): For non-volatile contaminants, using reverse-phase C18 columns and UV detection .

- Nuclear Magnetic Resonance (NMR): Confirm structural integrity via characteristic peaks (e.g., pinacol methyl groups at ~1.3 ppm in H NMR; boron-fluorine coupling in F NMR) .

Q. What are the standard reaction conditions for Suzuki-Miyaura coupling using this boronic ester?

Methodological Answer: A typical protocol involves:

- Catalyst: Pd(dppf)Cl (1–5 mol%) for sterically hindered substrates .

- Base: KPO (2–3 equiv) in a biphasic solvent system (THF/HO) at 75–90°C .

- Reaction Time: 3–12 hours under inert atmosphere.

- Workup: Extract with ethyl acetate, purify via silica gel chromatography. Yields >80% are achievable with optimized conditions .

Advanced Research Questions

Q. How does steric hindrance from the 4,5-dimethyl groups influence coupling efficiency, and how can reaction conditions be optimized?

Methodological Answer: The 4,5-dimethyl groups create steric bulk, which may slow transmetallation in Suzuki-Miyaura coupling. To mitigate this:

- Ligand Selection: Use bulky ligands (e.g., SPhos, XPhos) to stabilize the palladium intermediate .

- Solvent Optimization: Replace THF with dioxane or toluene to enhance solubility of the boronic ester.

- Temperature Increase: Elevate reaction temperature to 100–110°C to overcome kinetic barriers.

- Extended Reaction Time: Monitor reaction progress via TLC or LC-MS, as conversions may require >24 hours.

Data from analogous methyl-substituted boronic esters show that these adjustments improve yields by 20–30% .

Q. How to address discrepancies in reported coupling yields when using different palladium catalysts?

Methodological Answer: Contradictory yields often arise from catalyst-ligand mismatches. A systematic approach includes:

Catalyst Screening: Test Pd(OAc), Pd(PPh), and PdCl(dppf) with varying ligands.

Base Compatibility: Compare inorganic (KPO, NaCO) and organic (EtN) bases.

Solvent Effects: Evaluate polar aprotic (DMF) vs. ether solvents.

For example, Pd(dppf)Cl with KPO in THF/HO achieved 94% yield in a related coupling reaction, while Pd(OAc)/SPhos in dioxane yielded 82% under identical conditions . Document all variables to identify critical factors.

Q. What strategies can be employed to synthesize this boronic ester with high regioselectivity?

Methodological Answer: Regioselective synthesis involves:

- Directed Ortho-Metalation: Use a directing group (e.g., methoxy) to install boron at the 3-position, followed by fluorination and methylation .

- Cross-Coupling of Prefunctionalized Intermediates: Start with 3-fluoro-4,5-dimethylbromobenzene, perform Miyaura borylation with bis(pinacolato)diboron (BPin) using Pd(dba)/PCy .

- Protection/Deprotection: Temporarily protect reactive sites (e.g., silyl ethers) during boronation.

Validation via B NMR and X-ray crystallography ensures correct regiochemistry .

Q. Key Recommendations for Researchers

- Safety: Follow SDS guidelines for boronic esters (e.g., avoid inhalation, use PPE) .

- Troubleshooting: If coupling fails, check for boronic ester hydrolysis via B NMR.

- Advanced Characterization: Utilize HRMS and 2D NMR to resolve structural ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.